molecular formula C18H20FN3O3S B5181086 N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide

Cat. No. B5181086
M. Wt: 377.4 g/mol
InChI Key: SEYCQASYNAPLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide, also known as FMPB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FMPB is a small molecule that has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and disease mechanisms. In

Mechanism of Action

The mechanism of action of N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is not fully understood, but it is thought to bind to specific targets in cells and alter their function. N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been shown to bind to the intracellular calcium sensor protein S100A1, which is involved in calcium signaling. By binding to S100A1, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide can modulate calcium signaling in cells, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, depending on the specific cellular processes being studied. For example, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been shown to modulate calcium signaling in cells, leading to changes in cell proliferation, migration, and differentiation. Additionally, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been shown to affect the trafficking of proteins and lipids in cells, which can have downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide in lab experiments is its fluorescent properties, which allow for real-time imaging of cellular processes. Additionally, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is a small molecule that can easily penetrate cell membranes and reach intracellular targets. However, one limitation of N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide is its specificity for certain targets, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide. One area of interest is the development of new N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide derivatives with improved specificity and affinity for specific targets in cells. Additionally, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide could be used in animal models to study disease mechanisms and potential therapeutic targets.

Synthesis Methods

The synthesis of N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide involves several steps, starting with the reaction of 2-fluoro-4-nitroaniline with piperazine in the presence of a reducing agent. This intermediate is then reacted with benzoyl chloride to form the final product, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide. The synthesis of N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been optimized to yield high purity and yield, making it a reliable compound for scientific research.

Scientific Research Applications

N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been shown to have various applications in scientific research. One of its main uses is as a fluorescent probe for imaging cellular processes. N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been used to study the dynamics of calcium signaling in cells, as well as the trafficking of proteins and lipids in living cells. Additionally, N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide has been used as a tool for drug discovery, as it can be used to screen for compounds that modulate specific cellular processes.

properties

IUPAC Name

N-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-21-9-11-22(12-10-21)26(24,25)15-7-8-17(16(19)13-15)20-18(23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYCQASYNAPLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzamide

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